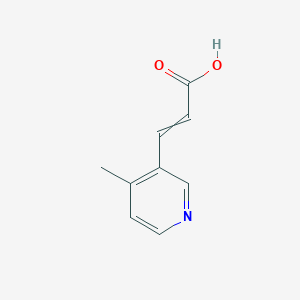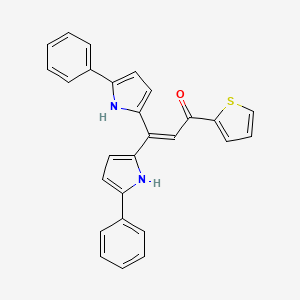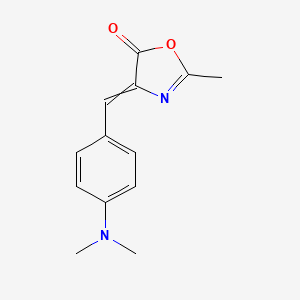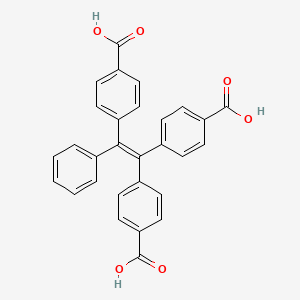![molecular formula C16H11ClN2O3 B15157572 4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)
4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a benzofuran ring and a carbohydrazide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-oxo-2-benzofuran-1(3H)-carbaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzofuran derivatives.
Scientific Research Applications
4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anti-inflammatory and anticancer properties, it is studied for potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide can be compared with other benzofuran derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl: Known for its antimicrobial and anti-inflammatory activities.
Benzoxazol derivatives: Exhibiting significant anticancer properties.
Fluorinated coumarins: Noted for their analgesic and anti-inflammatory effects.
The uniqueness of 4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide lies in its combined structural features and broad spectrum of biological activities, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H11ClN2O3 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
4-chloro-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-7-5-10(6-8-11)15(20)19-18-9-14-12-3-1-2-4-13(12)16(21)22-14/h1-9,21H,(H,19,20) |
InChI Key |
VVFZHWQQBZXCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1,3-dimethyl-4-{[(2R)-oxolan-2-ylmethyl]amino}pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B15157496.png)
![2-[(4-Bromophenyl)methyl]-1,4-dihydroquinazoline](/img/structure/B15157503.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B15157510.png)
![[(E)-but-2-enyl]-triphenyl-phosphonium chloride](/img/structure/B15157518.png)

![4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate](/img/structure/B15157520.png)
![(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol](/img/structure/B15157522.png)
methanone O-propyloxime](/img/structure/B15157548.png)
![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)





